2,3,4-Trichlorophenylboronic acid

説明

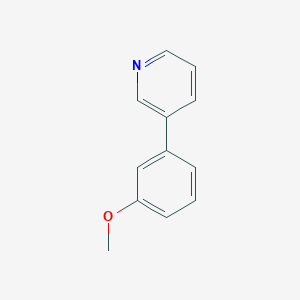

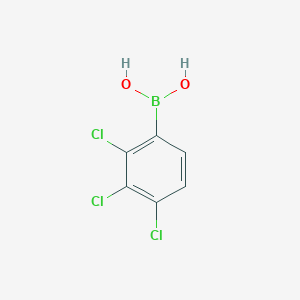

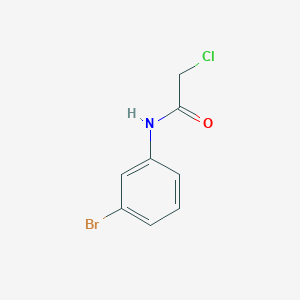

2,3,4-Trichlorophenylboronic acid is a chemical compound with the molecular formula C6H4BCl3O2 and a molecular weight of 225.3 . It is a white solid used for research purposes .

Synthesis Analysis

The synthesis of 2,3,4-Trichlorophenylboronic acid involves a reaction with tetrakis (triphenylphosphine) palladium (0) and potassium carbonate in 1,4-dioxane and water at 90°C for 2 hours in a sealed tube . The reaction mixture is then passed through a plug of silica, concentrated, and purified by preparative LC .Molecular Structure Analysis

The molecular structure of 2,3,4-Trichlorophenylboronic acid consists of 6 carbon atoms, 4 hydrogen atoms, 1 boron atom, 3 chlorine atoms, and 2 oxygen atoms . The average mass is 225.265 Da and the monoisotopic mass is 223.936996 Da .Physical And Chemical Properties Analysis

2,3,4-Trichlorophenylboronic acid is a solid at room temperature . It has a melting point of 292 - 297 °C . The compound is stored at 4°C .科学的研究の応用

1. Herbicide Toxicity and Mutagenicity Studies

2,3,4-Trichlorophenylboronic acid, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is extensively studied in the context of herbicide toxicity and mutagenicity. Research by Zuanazzi et al. (2020) provides a scientometric review of the global trends in studies about the toxicity of 2,4-D, emphasizing its widespread use in agriculture and the consequent environmental impact. This research highlights the importance of understanding the toxicity and mutagenicity of such compounds for better environmental management and safety protocols (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Molecular Structure and Theoretical Calculations

The molecular structure and vibrational properties of 3,4-dichlorophenylboronic acid (a closely related compound) have been analyzed by Kurt et al. (2009). This research provides insights into the structural and theoretical aspects of chlorophenylboronic acids, which are crucial for understanding their chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Kurt, Sertbakan, Özduran, & Karabacak, 2009).

3. Corrosion Inhibition Studies

Studies on the efficiency of various triazole derivatives, which are structurally similar to 2,3,4-Trichlorophenylboronic acid, in inhibiting corrosion of mild steel in acidic media have been conducted by Lagrenée et al. (2002). This research is significant for industrial applications where corrosion resistance is critical, highlighting the potential use of similar compounds in protective coatings and corrosion inhibitors (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

4. Catalysis in Organic Synthesis

In organic synthesis, boronic acids like 2,3,4-Trichlorophenylboronic acid play a crucial role as catalysts. Research by Wang et al. (2018) demonstrates the effectiveness of 2,4-Bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines, indicating the potential of similar compounds in facilitating various organic reactions (Wang, Lu, & Ishihara, 2018).

5. Enhanced Drug Delivery

Phenylboronic acid-decorated nanoparticles have been studied for their potential in tumor-targeted drug delivery. Research by Wang et al. (2016) on 3-carboxyphenylboronic acid-modified gelatin nanoparticles shows the capability of these compounds to enhance non-targeted nanoparticles' tumor-homing activity, thus improving tumor accumulation and antitumor effect. This suggests the applicability of 2,3,4-Trichlorophenylboronic acid derivatives in targeted drug delivery systems (Wang, Wei, Cheng, Wang, & Tang, 2016).

Safety and Hazards

作用機序

Target of Action

2,3,4-Trichlorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, 2,3,4-Trichlorophenylboronic acid acts as a boron reagent . It undergoes transmetalation, a process where it transfers its organic group (the 2,3,4-trichlorophenyl group) to a metal (palladium in this case). This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which 2,3,4-Trichlorophenylboronic acid is involved . This reaction is widely applied in organic chemistry for the synthesis of various organic compounds. The downstream effects include the formation of new organic compounds with carbon-carbon bonds .

Pharmacokinetics

Like other boronic acids, it is likely to have good stability and reactivity, which can impact its bioavailability in these reactions .

Result of Action

The primary result of the action of 2,3,4-Trichlorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex structures in medicinal chemistry and materials science .

Action Environment

The action of 2,3,4-Trichlorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the presence of a base, the temperature, and the solvent used, can affect the efficiency of the reaction . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

特性

IUPAC Name |

(2,3,4-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFWEDVDGXOVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400627 | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trichlorophenylboronic acid | |

CAS RN |

352530-21-3 | |

| Record name | B-(2,3,4-Trichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-TRICHLOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)

![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)

![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)